molecular formula C21H19Cl2N3O3 B2913625 4-(3,4-dichlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 950122-07-3

4-(3,4-dichlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2913625
CAS RN: 950122-07-3
M. Wt: 432.3
InChI Key: BNHYKDGNGPKGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dichlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H19Cl2N3O3 and its molecular weight is 432.3. The purity is usually 95%.
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Scientific Research Applications

Electron Transport in Organic Electronics

A study on an alcohol-soluble n-type conjugated polyelectrolyte incorporating the diketopyrrolopyrrole (DPP) backbone, a structural relative to the query molecule, demonstrates its efficacy as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). This compound improves power conversion efficiency due to its high electron mobility and conductivity, facilitated by the electron-deficient nature of the DPP backbone (Hu et al., 2015).

Photoluminescence and Optoelectronic Applications

Another research area focuses on photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units. These materials exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications, including as components in optoelectronic devices (Beyerlein & Tieke, 2000).

Medicinal Chemistry and Drug Development

In the medicinal chemistry domain, compounds structurally related to the query molecule, particularly those incorporating the pyrrolo[3,4-d]pyrimidine motif, are explored for their potential as inhibitors or therapeutic agents. For instance, derivatives of pyrrolo[3,4-d]pyrimidine have been synthesized and evaluated for their antiviral activities, with some showing inhibitory effects on retrovirus replication in cell culture (Hocková et al., 2003).

Organic Synthesis and Chemical Properties

Research on the synthesis and chemical properties of related heterocyclic compounds provides valuable insights into the potential reactivity and applications of the query molecule. For example, studies on pyrrolo[3,2-d]pyrimidine derivatives explore innovative synthetic routes and their utility in creating molecules with potential biological activity or material properties (Majumdar et al., 1998).

properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c1-29-14-5-2-12(3-6-14)8-9-26-11-17-18(20(26)27)19(25-21(28)24-17)13-4-7-15(22)16(23)10-13/h2-7,10,19H,8-9,11H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHYKDGNGPKGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dichlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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